molecular formula C18H14F3N3OS2 B2457714 4-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392301-93-8

4-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2457714
CAS No.: 392301-93-8
M. Wt: 409.45
InChI Key: PCOOBRHEFHOHDY-UHFFFAOYSA-N
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Description

4-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, commonly known as MTB, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

The chemical structure of 4-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide falls within the broader class of thiadiazoles, which have been extensively studied for their synthesis and chemical properties. One relevant study discusses the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles through oxidative dimerization of thioamides, which provides insights into the synthetic pathways that might be relevant for the compound (Takikawa et al., 1985).

Anticancer Activity

Thiadiazole derivatives, including those with benzamide groups, have been investigated for their potential anticancer properties. A study on N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives demonstrated significant in vitro anticancer activity against various human cancer cell lines, highlighting the therapeutic potential of such compounds (Tiwari et al., 2017).

Molecular Interactions and Properties

Research on the fluorescence effects and molecular aggregation of thiadiazole derivatives, such as 4-(5-(methyl-1,3,4-thiadiazol-2-yl))benzene-1,3-diol and 4-(5-(methylamino-1,3,4-thiadiazol-2-yl))benzene-1,3-diol, provides valuable insights into the physicochemical properties and potential applications of this compound in fields such as bioimaging and molecular sensing (Matwijczuk et al., 2018).

Drug-like Behavior and ADMET Properties

An important aspect of research on thiadiazole compounds involves evaluating their drug-like properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. Studies like the one on N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives that assess these properties are crucial for understanding the potential pharmaceutical applications and safety profiles of such compounds (Tiwari et al., 2017).

Properties

IUPAC Name

4-methyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3OS2/c1-11-5-7-13(8-6-11)15(25)22-16-23-24-17(27-16)26-10-12-3-2-4-14(9-12)18(19,20)21/h2-9H,10H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOOBRHEFHOHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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